2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide
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Overview
Description
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring through cyclocondensation of hydrazine with a 1,3-dicarbonyl compound . The thiophene ring can be synthesized via a cyclization reaction involving sulfur-containing precursors . The final step involves the sulfonation of the thiophene ring and subsequent coupling with the pyrazole derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as Amberlyst-70 can be employed to facilitate the reactions under eco-friendly conditions .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiophene rings .
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The pyrazole and thiophene rings play crucial roles in these interactions due to their electronic properties and ability to form stable complexes with metal ions .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Shares the pyrazole ring but lacks the thiophene and sulfonamide groups.
Thiophene-2-sulfonamide: Contains the thiophene and sulfonamide groups but lacks the pyrazole ring.
N-Methyl-N-phenylthiophene-3-sulfonamide: Similar sulfonamide structure but different substituents on the thiophene ring.
Uniqueness
The uniqueness of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide lies in its combination of the pyrazole, thiophene, and sulfonamide groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in chemistry, biology, and industry .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazole-1-carbonyl)-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-16-9-8-12-20(13-16)26(4)32(29,30)23-21(19-10-6-5-7-11-19)15-31-22(23)24(28)27-18(3)14-17(2)25-27/h5-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPBQTDFCDIXFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)N4C(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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